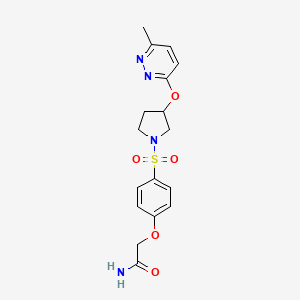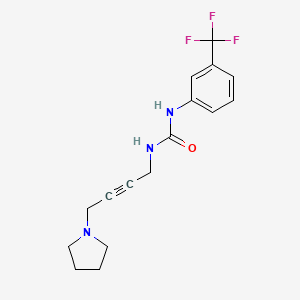![molecular formula C15H13FN2 B2863086 1-[(4-Fluorophenyl)methyl]-2-methylbenzimidazole CAS No. 537701-05-6](/img/structure/B2863086.png)
1-[(4-Fluorophenyl)methyl]-2-methylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Fluorophenyl)methyl]-2-methylbenzimidazole is a chemical compound that belongs to the benzimidazole family. It is commonly used in scientific research for its potential therapeutic properties. This compound is known to exhibit a wide range of biological activities, which makes it a promising candidate for the development of new drugs.
Scientific Research Applications
Antitumor Activity and DNA Interaction : Gravatt et al. (1994) synthesized a series of nitrogen mustard analogues of the DNA minor groove binding fluorophore pibenzimol (Hoechst 33258), which includes structures similar to "1-[(4-Fluorophenyl)methyl]-2-methylbenzimidazole". These compounds demonstrated significant antitumor activity, indicating potential applications in cancer therapy by targeting the DNA minor groove (Gravatt et al., 1994).
Electrolyte Applications in Fuel Cells : Schechter and Savinell (2002) explored the use of imidazole and 1-methyl imidazole in phosphoric acid-doped polybenzimidazole, a system that shows promise as a high-temperature proton-conducting polymer electrolyte. This research suggests potential applications of benzimidazole derivatives in the field of renewable energy, specifically in fuel cell technology (Schechter & Savinell, 2002).
Antimicrobial and Antioxidant Activities : Menteşe et al. (2015) synthesized a series of benzimidazole derivatives, including 2-(4-fluorobenzyl)-1H-benzimidazole, and evaluated their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. The study found significant effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in the development of new antimicrobial agents (Menteşe, Ülker, & Kahveci, 2015).
Pharmaceutical Applications and Drug Analysis : Al-Kurdi et al. (1999) developed a high-performance liquid chromatography method for determining mebendazole and its degradation product in pharmaceutical dosage forms. This research highlights the importance of benzimidazole derivatives in pharmaceutical analysis and quality control (Al-Kurdi et al., 1999).
Corrosion Inhibitors : Obot and Obi-Egbedi (2010) conducted a theoretical study on benzimidazole and its derivatives, including 2-methylbenzimidazole, as corrosion inhibitors for mild steel. The results align with experimental data, suggesting the potential application of these compounds in protecting metals from corrosion (Obot & Obi-Egbedi, 2010).
Antibacterial Agents : Nimesh et al. (2014) synthesized novel bisbenzimidazole analogues as Escherichia coli topoisomerase IA inhibitors, pointing towards potential applications in developing new antibacterial agents. The study demonstrates that these compounds can be effective against bacterial strains without significant inhibition of human topoisomerase, suggesting a selective antibacterial action (Nimesh et al., 2014).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, 4-Fluoromethylphenidate, a related compound, acts as a higher potency dopamine reuptake inhibitor .
Biochemical Pathways
Related compounds have been shown to affect a broad range of ribonucleic acid (rna) and deoxyribonucleic acid (dna) viruses . The downstream effects of these interactions could potentially influence various biological processes.
Pharmacokinetics
The related compound 4-fluoromethylphenidate is known to act as a higher potency dopamine reuptake inhibitor , suggesting that it may have significant bioavailability.
Result of Action
Based on the activities of related compounds, it can be inferred that it may have potential therapeutic applications in various areas, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
Similar compounds, such as indole derivatives, have been found to interact with multiple receptors, suggesting that 1-[(4-Fluorophenyl)methyl]-2-methylbenzimidazole may also interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have shown dose-dependent effects in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It may interact with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2/c1-11-17-14-4-2-3-5-15(14)18(11)10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSXSCMKCVTSTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

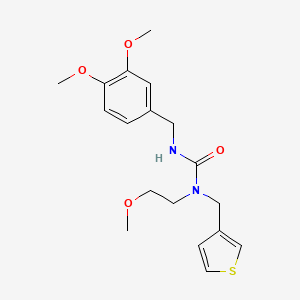
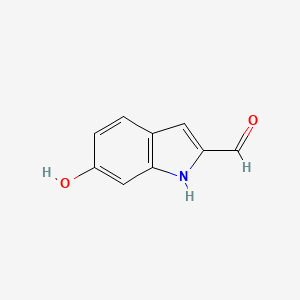
![N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2863010.png)

![6-[(2R,3R)-3-Hydroxy-2-methylpiperidine-1-carbonyl]pyridine-3-carbaldehyde](/img/structure/B2863012.png)
![(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2863015.png)
![N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2863020.png)


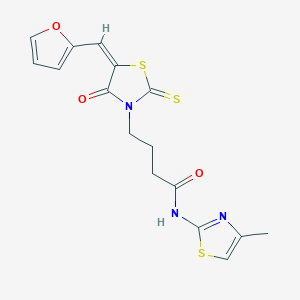
![6-tert-butyl-3-[(2,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2863024.png)
